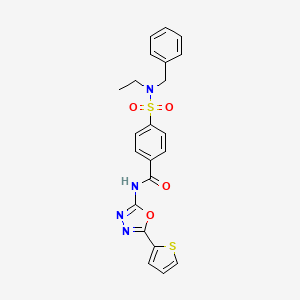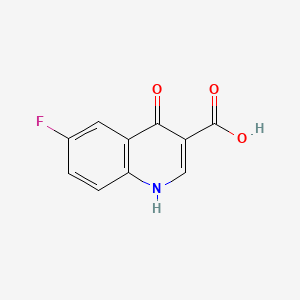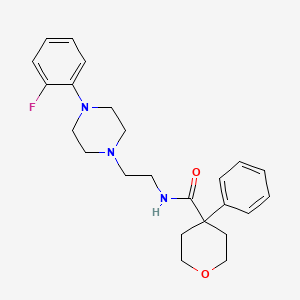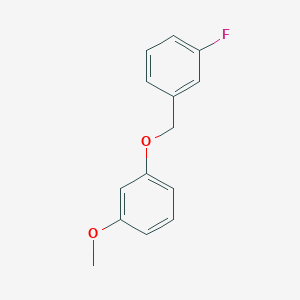![molecular formula C14H18ClNO2 B2797679 N-[(2-Chloro-4-methylphenyl)methyl]-N-[(2R)-1-hydroxypropan-2-yl]prop-2-enamide CAS No. 2411179-18-3](/img/structure/B2797679.png)
N-[(2-Chloro-4-methylphenyl)methyl]-N-[(2R)-1-hydroxypropan-2-yl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2-Chloro-4-methylphenyl)methyl]-N-[(2R)-1-hydroxypropan-2-yl]prop-2-enamide is a chemical compound that has potential applications in scientific research. This compound is also known as ML141 and is a selective and potent inhibitor of Rho family small GTPase, Cdc42.
Wirkmechanismus
ML141 selectively inhibits the activity of Cdc42 by binding to the switch II region of the protein. This binding prevents the activation of Cdc42 by guanine nucleotide exchange factors (GEFs) and results in the inhibition of downstream signaling pathways. ML141 has been shown to be a reversible inhibitor of Cdc42 and does not affect the activity of other Rho family small GTPases.
Biochemical and Physiological Effects
ML141 has been shown to have a significant effect on various cellular processes. ML141 inhibits the migration of cancer cells by inhibiting the activity of Cdc42. ML141 also inhibits the proliferation of cancer cells by inducing cell cycle arrest. In neuronal cells, ML141 has been shown to inhibit the formation of dendritic spines, which are important for synaptic plasticity. ML141 has also been shown to inhibit the activation of immune cells, which can be beneficial in the treatment of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
ML141 is a potent and selective inhibitor of Cdc42, which makes it an ideal tool for studying the role of Cdc42 in various cellular processes. ML141 has been shown to be effective in both in vitro and in vivo experiments. However, ML141 has some limitations in lab experiments. ML141 has a short half-life, which requires frequent dosing in in vivo experiments. ML141 is also expensive, which limits its use in large-scale experiments.
Zukünftige Richtungen
ML141 has potential applications in the treatment of various diseases, including cancer and autoimmune diseases. Future research should focus on improving the pharmacokinetic properties of ML141 to increase its efficacy in in vivo experiments. ML141 can also be used as a lead compound for the development of more potent and selective inhibitors of Cdc42. The role of Cdc42 in various cellular processes is still not fully understood, and further research is needed to elucidate the mechanism of action of Cdc42 and its potential therapeutic applications.
Synthesemethoden
The synthesis of ML141 involves the reaction of 2-chloro-4-methylbenzylamine with (2R)-1-hydroxypropan-2-yl acrylate in the presence of a palladium catalyst. This reaction results in the formation of the ML141 compound. The synthesis of ML141 has been optimized to improve yield and purity.
Wissenschaftliche Forschungsanwendungen
ML141 has been extensively used in scientific research to study the role of Cdc42 in various cellular processes. ML141 has been shown to inhibit the activity of Cdc42 in vitro and in vivo. This inhibition has been used to study the effect of Cdc42 on cell migration, cell division, and cell signaling pathways. ML141 has also been used to study the role of Cdc42 in cancer progression, neuronal development, and immune response.
Eigenschaften
IUPAC Name |
N-[(2-chloro-4-methylphenyl)methyl]-N-[(2R)-1-hydroxypropan-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2/c1-4-14(18)16(11(3)9-17)8-12-6-5-10(2)7-13(12)15/h4-7,11,17H,1,8-9H2,2-3H3/t11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNCVSROAJBOJIM-LLVKDONJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN(C(C)CO)C(=O)C=C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)CN([C@H](C)CO)C(=O)C=C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3,4-dimethoxyphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2797596.png)


![(E)-3-(2-chlorophenyl)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2797600.png)


![(E)-1-[2-(4-bromophenyl)sulfanyl-4-methylquinolin-3-yl]-3-(4-fluorophenyl)prop-2-en-1-one](/img/structure/B2797606.png)
![4-fluoro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2797608.png)


![1-Methyl-1,8-diazaspiro[4.5]decane](/img/structure/B2797612.png)
![2-((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2797615.png)

